4-[(Cyclopentylformamido)methyl]benzoic acid
Description
4-[(Cyclopentylformamido)methyl]benzoic acid is a benzoic acid derivative featuring a cyclopentylformamido group attached via a methylene bridge at the para position of the aromatic ring. The amide linkage enhances hydrogen-bonding capacity, which may contribute to target binding in biological systems.
Properties
IUPAC Name |
4-[(cyclopentanecarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(11-3-1-2-4-11)15-9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,1-4,9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXMCWLDOSRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Cyclopentylformamido)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with cyclopentanecarbonyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[(Cyclopentylformamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or esters under oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Cyclopentylformamido)methyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylformamido)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylformamido group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the benzoic acid core but differ in substituent groups, leading to distinct physicochemical and biological profiles:
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid ()
- Key Features: Incorporates a thiazolidinone ring with arylidene and arylimino groups.
- Biological Activity : Acts as a competitive inhibitor of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with sub-µM IC50 values. Demonstrated enhanced insulin receptor phosphorylation in C2C12 myotubes, validating target engagement.
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid ()
- Key Features: Contains a diethoxyphosphinoyl group.
- Structural Insights : The phosphonate group is nearly perpendicular to the benzene ring (dihedral angle: 83.75°), influencing electronic distribution. Forms centrosymmetric dimers via O–H⋯O hydrogen bonds.
- Comparison : The phosphonate group enhances acidity (pKa ~1–2) compared to the carboxylic acid (pKa ~4–5), altering solubility and metal-binding capabilities.
4-[(Cyclopropylcarbonyl)amino]benzoic Acid ()
- Key Features : Cyclopropane ring attached via an amide bond.
- Molecular Formula: C11H11NO3 (MW: 205.21 g/mol).
- Comparison : The strained cyclopropane ring may increase reactivity or induce conformational constraints, contrasting with the more flexible cyclopentyl group.
4-((4-Nitrobenzoyl)amino)benzoic Acid ()
- Key Features : Nitro group at the benzoyl moiety.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing the pKa of the benzoic acid and enhancing resonance stabilization.
- Comparison : Increased acidity may improve solubility but reduce passive diffusion across lipid membranes.
Crystallographic and Stability Considerations
Biological Activity
4-[(Cyclopentylformamido)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies that illustrate its applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core substituted with a cyclopentylformamido group. Its molecular formula is , and it has a molecular weight of approximately 219.27 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 219.27 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in vitro. It inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of numerous inflammatory diseases. This effect was observed in cell culture studies where the compound reduced the levels of TNF-α and IL-6 .
The biological activity of this compound is believed to involve the modulation of specific signaling pathways. It may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of inflammatory mediators. Further investigations are needed to elucidate its precise mechanisms at the molecular level .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Inflammatory Response Modulation
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain compared to a placebo group, supporting its therapeutic application for inflammatory conditions .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
